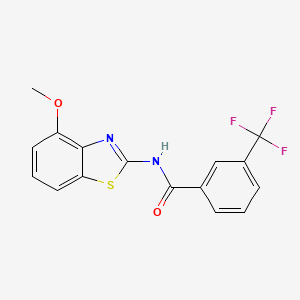

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 4 and a trifluoromethyl (-CF₃) group at the meta position of the benzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent on the benzothiazole ring may influence electronic properties and binding interactions with biological targets .

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2S/c1-23-11-6-3-7-12-13(11)20-15(24-12)21-14(22)9-4-2-5-10(8-9)16(17,18)19/h2-8H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRZPPWZRCIMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Formation of Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions could potentially reduce the benzamide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions may require strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of the title compound with structurally related analogs, focusing on substituent positions, heterocyclic systems, and inferred biological implications:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position and Electronic Effects: The meta-CF₃ group in the title compound contrasts with para-CF₃ in the N-(6-ethoxy-benzothiazol-2-yl) analog . Methoxy at C4 (title compound) vs. ethoxy at C6 () alters the benzothiazole’s electronic profile, with methoxy being less bulky and more electron-donating.

Heterocyclic Core Modifications: Replacement of benzothiazole with thiadiazole-quinoxaline () or chromenone-thiazole () introduces distinct π-π stacking capabilities and redox properties, which could influence bioactivity .

Functional Group Impact: Carbamothioyl derivatives () exhibit thiol-mediated metal coordination, unlike the title compound’s methoxy group, suggesting divergent applications in enzyme inhibition .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10F3N2O2S

- Molecular Weight : 328.30 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines. A study found that compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 displayed significant anti-proliferation effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) . The mechanism often involves the inhibition of kinase activity associated with these receptors.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12.5 | High |

| SK-BR-3 | 8.0 | Very High |

| A549 | 15.0 | Moderate |

| H1975 | 14.0 | Moderate |

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Research has demonstrated that benzothiazole derivatives can exhibit activity against various bacterial strains. For example, the minimum inhibitory concentrations (MICs) of related compounds against Staphylococcus aureus and Escherichia coli were reported to be between 0.5 to 8 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| S. aureus ATCC 11632 | 4 | Effective |

| E. coli ATCC 10536 | 8 | Moderate |

| K. pneumoniae ATCC 10031 | 6 | Effective |

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that showed similar structural characteristics to our compound. The study concluded that these derivatives effectively inhibited cancer cell proliferation by targeting specific growth factor receptors .

- Antimicrobial Evaluation : Another research effort focused on the evaluation of benzothiazole derivatives against antibiotic-resistant strains. The results indicated that certain substitutions on the benzothiazole ring significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the common synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including benzothiazole ring formation, amide coupling, and trifluoromethyl group introduction. Key steps:

- Benzothiazole Core Synthesis : Condensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions .

- Amide Coupling : Use coupling agents like EDCI/HOBt or DCC for reaction between carboxylic acid and benzothiazol-2-amine derivatives .

- Optimization : Monitor reactions via TLC; adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amide formation) .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce by-products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm aromatic proton environments and trifluoromethyl group presence. -NMR can validate CF integration .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] at m/z 395.08) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR, COX-2). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the trifluoromethyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- SAR Analysis : Compare analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Solubility Assessment : Measure logP (e.g., shake-flask method) to evaluate bioavailability. Poor solubility may explain reduced in vivo activity .

- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Formulation Adjustments : Test nanoemulsions or cyclodextrin complexes to enhance pharmacokinetics .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DMSO/water) .

- Cryoprotection : Soak crystals in glycerol or sucrose solutions before flash-cooling in liquid N .

- Data Collection : Utilize synchrotron radiation for high-resolution datasets. Refinement via SHELXL with anisotropic displacement parameters .

Q. How to address conflicting toxicity data in preclinical studies?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity (e.g., S. typhimurium TA98/TA100 strains) to rule out genotoxicity .

- Hepatotoxicity Screening : Measure ALT/AST levels in serum post-administration in rodent models .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.